molecular formula C13H12F3NO3 B6292568 2-(4-(Trifluoromethoxy)butyl)isoindoline-1,3-dione, 95% CAS No. 2412732-71-7

2-(4-(Trifluoromethoxy)butyl)isoindoline-1,3-dione, 95%

Cat. No. B6292568
CAS RN: 2412732-71-7
M. Wt: 287.23 g/mol
InChI Key: RYQUGQDALDRHBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(Trifluoromethoxy)butyl)isoindoline-1,3-dione, 95% (2-TFBI) is a chemical compound with a variety of applications in scientific research. It is a colorless, crystalline solid with a melting point of 155-157 °C and a boiling point of 308-310 °C. 2-TFBI is used as a reagent in organic synthesis and is a key intermediate in the production of a variety of pharmaceuticals and agrochemicals. It has also been used in the synthesis of a number of other compounds, including dyes, fragrances, and other organic molecules.

Scientific Research Applications

2-(4-(Trifluoromethoxy)butyl)isoindoline-1,3-dione, 95% has a wide range of applications in scientific research. It is used as a reagent in organic synthesis and as a key intermediate in the production of a variety of pharmaceuticals and agrochemicals. It has also been used in the synthesis of dyes, fragrances, and other organic molecules. Additionally, 2-(4-(Trifluoromethoxy)butyl)isoindoline-1,3-dione, 95% has been used as a catalyst in the synthesis of polymers and as a precursor in the synthesis of polyfluoroalkyl compounds.

Mechanism of Action

2-(4-(Trifluoromethoxy)butyl)isoindoline-1,3-dione, 95% is a reagent in organic synthesis and an intermediate in the production of pharmaceuticals and agrochemicals. It is a colorless, crystalline solid with a melting point of 155-157 °C and a boiling point of 308-310 °C. The mechanism of action of 2-(4-(Trifluoromethoxy)butyl)isoindoline-1,3-dione, 95% is not completely understood, but it is believed to act as a catalyst in the formation of new molecules and to facilitate the rearrangement of existing molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-(Trifluoromethoxy)butyl)isoindoline-1,3-dione, 95% are not well understood. In vitro studies have shown that 2-(4-(Trifluoromethoxy)butyl)isoindoline-1,3-dione, 95% can inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450. Additionally, 2-(4-(Trifluoromethoxy)butyl)isoindoline-1,3-dione, 95% has been shown to inhibit the growth of certain types of bacteria, including Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

2-(4-(Trifluoromethoxy)butyl)isoindoline-1,3-dione, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent and is easy to obtain. Additionally, it is relatively stable and has a relatively low toxicity. However, it is important to note that 2-(4-(Trifluoromethoxy)butyl)isoindoline-1,3-dione, 95% is a strong acid and should be handled with care. It can also react with certain compounds, such as amines, which can lead to the formation of hazardous by-products.

Future Directions

There are a number of potential future directions for research into 2-(4-(Trifluoromethoxy)butyl)isoindoline-1,3-dione, 95%. These include further research into its mechanism of action, its effects on enzymes involved in drug metabolism, and its potential applications in the synthesis of polymers and other organic molecules. Additionally, further research into its potential toxicity and its effects on bacteria and other organisms could be beneficial. Finally, further research into the potential use of 2-(4-(Trifluoromethoxy)butyl)isoindoline-1,3-dione, 95% as a catalyst in the synthesis of pharmaceuticals and agrochemicals could lead to new and improved products.

Synthesis Methods

2-(4-(Trifluoromethoxy)butyl)isoindoline-1,3-dione, 95% is synthesized by the reaction of 4-trifluoromethoxybutan-2-ol and isoindoline-1,3-dione. The reaction proceeds in two steps, first with the formation of the trifluoromethoxybutyl isoindoline-1,3-dione and then with the hydrolysis of the intermediate to form 2-(4-(Trifluoromethoxy)butyl)isoindoline-1,3-dione, 95%. The reaction is typically carried out in a solvent such as dichloromethane or acetonitrile, and is catalyzed by a base such as potassium carbonate. The yield of the reaction is typically around 95%.

properties

IUPAC Name

2-[4-(trifluoromethoxy)butyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO3/c14-13(15,16)20-8-4-3-7-17-11(18)9-5-1-2-6-10(9)12(17)19/h1-2,5-6H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYQUGQDALDRHBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCOC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Trifluoromethoxy)butyl)isoindoline-1,3-dione

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